1-(4-chloro-2-nitrophenyl)-4-(ethylsulfonyl)piperazine
Overview
Description
1-(4-chloro-2-nitrophenyl)-4-(ethylsulfonyl)piperazine, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA subtype. It is widely used in scientific research to study the physiological and biochemical effects of glutamate signaling in the central nervous system.
Scientific Research Applications
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have been extensively studied for their clinical applications, particularly in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. Despite their wide use, some metabolites of these derivatives remain largely unexplored, which highlights a potential area for further research and application (S. Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a six-membered nitrogen-containing heterocycle, is significant in the rational design of drugs. Its modification leads to molecules with varied therapeutic uses, such as antipsychotic, anticancer, antiviral, and anti-inflammatory agents. The research on piperazine-based molecules reflects their broad potential and flexibility as a pharmacophore, indicating a successful platform for drug discovery (A. Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a core structure in developing potent anti-TB molecules, offering insights into the design and development of new anti-mycobacterial agents (P. Girase et al., 2020).
properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-ethylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O4S/c1-2-21(19,20)15-7-5-14(6-8-15)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESMOZDCCRSQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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